Sodium naphthalhydroxamic acid

CAS No.: 6207-89-2

Cat. No.: VC3757324

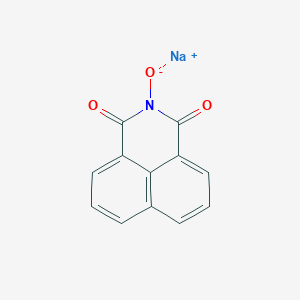

Molecular Formula: C12H6NNaO3

Molecular Weight: 235.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6207-89-2 |

|---|---|

| Molecular Formula | C12H6NNaO3 |

| Molecular Weight | 235.17 g/mol |

| IUPAC Name | sodium;2-oxidobenzo[de]isoquinoline-1,3-dione |

| Standard InChI | InChI=1S/C12H6NO3.Na/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16;/h1-6H;/q-1;+1 |

| Standard InChI Key | VBWKQEZAOAAGNK-UHFFFAOYSA-N |

| SMILES | C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)[O-].[Na+] |

| Canonical SMILES | C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)[O-].[Na+] |

Introduction

Chemical Identity and Structure

Sodium naphthalhydroxamic acid, with the chemical formula C₁₂H₆NNaO₃, is an organometallic compound with a molecular weight of 235.17 g/mol . It is also known by several synonyms including N-Hydroxynaphthalimide sodium salt, sodium;2-oxidobenzo[de]isoquinoline-1,3-dione, and N,N-(1,8-Naphthalyl)hydroxylamine sodium salt .

The compound is structurally related to N-Hydroxy-1,8-naphthalimide (CAS: 7797-81-1), which serves as its parent compound . The sodium salt formation significantly alters the compound's properties compared to the parent compound, particularly regarding solubility and reactivity in aqueous environments.

Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 6207-89-2 |

| Molecular Formula | C₁₂H₆NNaO₃ |

| Molecular Weight | 235.17 g/mol |

| European Community (EC) Number | 624-083-3 |

| UNII | M4Q6D69SAG |

| ChEMBL ID | CHEMBL338796 |

Physical Properties

Sodium naphthalhydroxamic acid appears as a white to orange-red powder in its pure form . The compound exhibits specific physical characteristics that influence its handling, storage, and application in various research and industrial contexts.

Physical Constants

| Property | Value |

|---|---|

| Appearance | White to orange-red powder |

| Melting Point | 245°C |

| Boiling Point | 472.1°C at 760 mmHg |

| Flash Point | 239.3°C |

| Density | Not available |

| Water Solubility | Limited solubility in water |

Chemical Reactivity and Behavior

The hydroxamic acid moiety in sodium naphthalhydroxamic acid enables chelation with metal ions, enhancing its utility in biological systems and industrial processes. This chelating ability forms the basis for many of its applications, particularly in mineral processing.

The compound exhibits significant reactivity with transition metals, forming stable complexes that can be exploited in various separation techniques. When dissolved in alkaline solutions, it produces a yellow color that can be utilized in colorimetric assays .

Synthesis Methods

Sodium naphthalhydroxamic acid can be synthesized through various routes, though the literature on specific methodologies is somewhat limited. One common approach involves the reaction of naphthalic anhydride with hydroxylamine, followed by sodium salt formation.

The parent compound, N-Hydroxy-1,8-naphthalimide, can be prepared by reacting naphthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions in a solvent like water. The sodium salt is then formed by treating the parent compound with an appropriate sodium base.

Applications in Mineral Processing

Flotation Technology

Sodium naphthalhydroxamic acid finds its primary application in mineral processing, particularly in a technique called flotation. Flotation is a process that separates minerals from gangue (waste rock) in crushed ore by exploiting differences in their surface properties.

In this context, sodium naphthalhydroxamic acid functions as a collector molecule that selectively binds to target minerals, creating a hydrophobic surface. This allows air bubbles to adhere to the mineral particles and carry them to the top of a flotation cell for collection .

Rare Earth Element Separation

Research has explored the potential of sodium naphthalhydroxamic acid as a collector for separating rare earth elements (REEs) from ores containing minerals like bastnaesite. Studies compare its performance to other commonly used collectors, such as sodium oleate and salicylhydroxamic acid .

A recent study published in the journal Molecules (2024) investigated the flotation performance of 1-Hydroxy-2-naphthyl hydroxamic acid on monazite, a mineral containing rare earth elements. The research provided valuable insights into the adsorption mechanisms and efficiency of hydroxamic acid-based collectors in rare earth mineral processing .

Performance in Mineral Recovery

The effectiveness of sodium naphthalhydroxamic acid in mineral processing depends on several factors, including:

-

The pH of the flotation medium

-

Collector concentration

-

The presence of other reagents (dispersants, frothers)

-

The specific mineral composition of the ore

Studies have shown that the recovery rate and concentrate grade (percentage of desired mineral in the collected fraction) can be optimized by controlling these parameters .

Other Applications

Analytical Chemistry

Sodium naphthalhydroxamic acid has applications in analytical chemistry, particularly in colorimetric determinations. One notable example is the micro-determination of calcium in serum, where calcium is precipitated as its naphthalhydroxamate. After centrifugation and treatment with alkaline ethylenediaminetetra-acetate solution, the addition of acid ferric nitrate develops an orange-red color that correlates with the calcium concentration .

Research Applications

The compound exhibits significant biological activity, particularly as a chelator of metal ions. This property makes it valuable in biochemical research involving metal-dependent biological processes.

| Hazard Statement | Classification | Warning |

|---|---|---|

| H315 | Skin Irritation, Category 2 | Causes skin irritation |

| H319 | Eye Irritation, Category 2 | Causes serious eye irritation |

| H335 | Specific Target Organ Toxicity - Single Exposure, Category 3 | May cause respiratory irritation |

Precautionary Measures

When handling sodium naphthalhydroxamic acid, the following precautionary measures should be observed :

-

Avoid breathing dust/fume/gas/mist/vapors/spray

-

Wash skin thoroughly after handling

-

Use only outdoors or in a well-ventilated area

-

Wear protective gloves/protective clothing/eye protection/face protection

-

Store in a well-ventilated place with container tightly closed

-

Store locked up

Emergency Procedures

In case of exposure, the following emergency procedures are recommended :

-

IF ON SKIN: Wash with plenty of soap and water

-

IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing

-

If skin irritation or eye irritation persists, seek medical advice/attention

Comparative Studies

Comparison with Other Collectors in Flotation

Studies have compared the effectiveness of sodium naphthalhydroxamic acid with other collector molecules used in mineral flotation processes. For instance, a study on manganese ore flotation compared sodium oleate with other collectors, finding that the concentration of the collector significantly impacts both the grade and recovery of the target mineral .

The research demonstrated that at lower concentrations of sodium oleate (3 g/kg), higher grade concentrates (65.20% Mn) could be obtained, but with lower recovery rates (9.29%). Conversely, higher concentrations (10 g/kg) yielded greater recovery (19.61%) but lower grade concentrates (61.30% Mn) .

Similar relationships might be expected for sodium naphthalhydroxamic acid, though specific performance would vary based on the target mineral and flotation conditions.

Hydroxamic Acids in Mineral Processing

Hydroxamic acids, including sodium naphthalhydroxamic acid, have been evaluated for their effectiveness in floating various minerals. Research has shown that these compounds can be particularly effective for certain rare earth minerals and oxidized ores that respond poorly to traditional collectors.

A study mentioned in the search results explored the development of linoleate hydroxamic acid for floating low-grade manganese ore, comparing its performance with oleic acid. The research highlighted critical factors affecting flotation efficiency, including pH regulation, depressant dosages, and the use of synergists .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume